molecular formula C8H10Cl2 B048546 3,4-Dichlorobicyclo[3.2.1]oct-2-ene CAS No. 57615-42-6

3,4-Dichlorobicyclo[3.2.1]oct-2-ene

Cat. No.: B048546
CAS No.: 57615-42-6
M. Wt: 177.07 g/mol
InChI Key: RQQXREWCMYDFMH-UHFFFAOYSA-N
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Scientific Research Applications

3,4-Dichlorobicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand the effects of chlorinated bicyclic compounds on biological systems.

    Medicine: Research may explore its potential as a precursor for pharmaceuticals or as a model compound in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobicyclo[3.2.1]oct-2-ene typically involves the chlorination of bicyclo[3.2.1]oct-2-ene. This can be achieved through various chlorinating agents under controlled conditions to ensure the selective addition of chlorine atoms at the 3 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar chlorination processes, optimized for yield and purity, and conducted in specialized reactors to handle the reagents and conditions required .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3,4-Dibromobicyclo[3.2.1]oct-2-ene: Similar structure but with bromine atoms instead of chlorine.

    3,4-Difluorobicyclo[3.2.1]oct-2-ene: Similar structure but with fluorine atoms instead of chlorine.

    3,4-Diiodobicyclo[3.2.1]oct-2-ene: Similar structure but with iodine atoms instead of chlorine.

Uniqueness

3,4-Dichlorobicyclo[3.2.1]oct-2-ene is unique due to the presence of chlorine atoms, which impart specific chemical properties such as reactivity and stability. The chlorine atoms can participate in various chemical reactions, making the compound versatile for different applications .

Properties

IUPAC Name

3,4-dichlorobicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXREWCMYDFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302063
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57615-42-6
Record name NSC148271
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148271
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichlorobicyclo[3.2.1]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobicyclo[3.2.1]oct-2-ene
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 3,4-Dichlorobicyclo[3.2.1]oct-2-ene react differently with Lithium Aluminum Hydride (LAH) and Tributyltin hydride (TBTH)?

A1: Both LAH and TBTH can reduce this compound derivatives, but they exhibit different regioselectivity. LAH primarily leads to the formation of allylic rearrangement products, where the double bond shifts during the reduction process []. In contrast, TBTH favors the formation of unrearranged products, where the double bond position remains unchanged [].

Q2: Can this compound be used to synthesize other bicyclic compounds?

A2: Yes, this compound serves as a valuable intermediate in organic synthesis. For instance, it can be transformed into Bicyclo[3.2.1]octan-3-one through a series of reactions []. First, the chlorine atoms are removed through a reduction reaction. Subsequently, the resulting bicyclo[3.2.1]oct-2-ene undergoes hydrolysis to yield the final product, Bicyclo[3.2.1]octan-3-one []. This synthetic route highlights the versatility of this compound as a starting material for accessing a range of bicyclic structures.

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